Egrifta - 218949-48-5

Egrifta

Catalog Number: EVT-242347
CAS Number: 218949-48-5
Molecular Formula: C221H366N72O67S
Molecular Weight: 5136 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tesamorelin is a polypeptide that is a synthetic analogue of human GRF (Growth Releasing Factor) comprised of the 44 amino-acid sequence of human GRF with a hex-3-enoyl moiety attached to the tyrosine residue at the N-terminal part of the molecule. It is used to stimulate human GRF receptors. It is a polypeptide and a peptide hormone.
Tesamorelin is a stabilized synthetic peptide analogue of the hypothalamic peptide, Growth Hormone Releasing Hormone (GHRH) indicated for the reduction of excess abdominal fat in HIV-infected patients with lipodystrophy. Lipodystrophy is a metabolic condition characterized by insulin resistance, fat redistribution, and hyperlipidemia associated with antiretroviral therapy for HIV infection.
Tesamorelin is a synthetic growth hormone releasing hormone analogue used in the treatment of visceral adiposity in human immunodeficiency virus (HIV) infected patients with lipodystrophy. Tesamorelin is given subcutaneously and has major effects on glucose and lipid metabolism, but has not been linked to serum aminotransferase elevations during therapy or to instances of clinically apparent acute liver injury.
Overview

Egrifta, with the generic name tesamorelin, is a synthetic peptide analog of human growth hormone-releasing hormone (GHRH). It is primarily used for the treatment of lipodystrophy in patients with human immunodeficiency virus (HIV). This compound was developed by Theratechnologies, Inc. and received approval from the U.S. Food and Drug Administration in 2010. Tesamorelin is designed to stimulate the production and release of endogenous growth hormone, which subsequently promotes fat loss in specific areas of the body, particularly abdominal fat associated with HIV-related lipodystrophy.

Source

Tesamorelin is synthesized through recombinant DNA technology, utilizing bacterial expression systems to produce the peptide. The compound consists of a sequence of 44 amino acids that corresponds to the natural GHRH, modified with a trans-3-hexenoic acid group to enhance its stability and potency.

Classification

Egrifta is classified as a biopharmaceutical agent within the category of protein-based therapies. It falls under the broader classification of hormones and is specifically categorized as a growth hormone-releasing factor analog.

Synthesis Analysis

Methods

The synthesis of tesamorelin involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis process typically includes:

  1. Amino Acid Coupling: Individual amino acids are coupled in a stepwise manner using activating agents.
  2. Cleavage: Once the peptide chain is complete, it is cleaved from the solid support.
  3. Purification: The crude product undergoes purification processes such as high-performance liquid chromatography (HPLC) to isolate tesamorelin from impurities.
  4. Lyophilization: The purified peptide is then lyophilized to form a stable powder for storage and reconstitution before use.

Technical Details

The molecular formula for tesamorelin acetate is C221H366N72O67SxC2H4O2C_{221}H_{366}N_{72}O_{67}S\cdot xC_2H_4O_2, where xx represents an average of 7.4 acetate ions per molecule. The molecular weight of the free base form is approximately 5135.9 Daltons .

Molecular Structure Analysis

Structure

Tesamorelin's structure consists of a linear chain of amino acids, specifically designed to mimic the natural GHRH sequence while incorporating modifications that enhance its biological activity. The addition of the trans-3-hexenoic acid moiety at the N-terminus increases resistance to enzymatic degradation .

Data

  • Molecular Weight: 5135.86 g/mol (free base)
  • Amino Acid Sequence: Tyr-Ala-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Ser-Arg-Gln-Gln-Gly-Glu-Ser-Asn-Gln-Glu-Arg-Gly-Ala-Arg-Ala-Arg-Leu-NH2 .
Chemical Reactions Analysis

Reactions

Tesamorelin functions primarily through its interaction with growth hormone receptors, leading to an increase in endogenous growth hormone levels and subsequent insulin-like growth factor 1 (IGF-1) production. The main chemical reactions involved include:

  1. Binding to Growth Hormone-Releasing Hormone Receptors: Tesamorelin binds specifically to GHRH receptors on somatotroph cells in the anterior pituitary gland.
  2. Stimulation of Growth Hormone Secretion: This binding activates intracellular signaling pathways that promote the secretion of growth hormone into circulation.
  3. Metabolism: Tesamorelin undergoes proteolysis in the body, with its metabolites being primarily excreted via renal pathways .

Technical Details

The elimination half-life of tesamorelin ranges from 26 to 38 minutes, indicating rapid clearance from systemic circulation following subcutaneous administration .

Mechanism of Action

Tesamorelin acts by mimicking natural GHRH, leading to enhanced secretion of growth hormone from the pituitary gland. The released growth hormone then stimulates various tissues to increase lipolysis and reduce abdominal fat mass through several mechanisms:

  1. Anabolic Effects: Growth hormone promotes muscle mass increase, which can indirectly aid in fat loss.
  2. Lipolytic Effects: It directly encourages fat breakdown in adipose tissues, particularly targeting visceral fat deposits associated with lipodystrophy.
  3. Regulation of Insulin-Like Growth Factor 1 Levels: Increased levels of insulin-like growth factor 1 further mediate these metabolic effects .
Physical and Chemical Properties Analysis

Physical Properties

Egrifta appears as a white to off-white lyophilized powder when reconstituted for injection. It is soluble in water but has limited solubility in organic solvents such as methanol.

Chemical Properties

  • pH Range: Typically formulated at a pH that ensures stability during storage.
  • Isoelectric Point: Approximately 10.54, which indicates its charge characteristics at physiological pH .
Applications

Egrifta is primarily indicated for reducing excess abdominal fat in HIV-infected patients experiencing lipodystrophy due to antiretroviral therapy. It represents a significant advancement in managing this condition by addressing both metabolic and aesthetic concerns associated with fat redistribution.

Introduction to Egrifta in HIV-Associated Lipodystrophy Research

Historical Context of Lipodystrophy in HIV Management

The advent of combination antiretroviral therapy (ART) in the mid-1990s transformed HIV from a terminal illness to a manageable chronic condition. However, this success introduced new metabolic complications, notably HIV-associated lipodystrophy syndrome (HALS), characterized by abnormal fat redistribution. By the early 2000s, studies reported up to 50% prevalence of visceral adiposity in long-term ART users, particularly with protease inhibitors (PIs) and thymidine analog NRTIs [6]. This excess visceral adipose tissue (VAT) was not merely cosmetic; it correlated with dyslipidemia, insulin resistance, and cardiometabolic risk, complicating HIV management [3] [6].

The pursuit of VAT-specific interventions became a priority as lifestyle modifications showed limited efficacy. Early trials with recombinant human growth hormone (rhGH) reduced VAT but caused glucose intolerance and arthralgia, highlighting the need for targeted therapies. Tesamorelin (Egrifta) emerged as a solution designed to mimic endogenous growth hormone-releasing factor (GHRH) while offering improved metabolic safety [6] [8].

Table 1: Evolution of Lipodystrophy Management in HIV

EraPrimary ART RegimensLipodystrophy PrevalenceTherapeutic Approaches
Pre-1996 (Pre-ART)None<5%Supportive care
1996–2005PIs + thymidine NRTIs30–50%Ad hoc switching of ART
Post-2005INSTIs/NNRTIs + tenofovir10–20%Tesamorelin (targeted VAT reduction)

Pharmacological Classification of Tesamorelin as a GHRF Analog

Tesamorelin is a synthetically engineered 44-amino acid peptide analog of human growth hormone-releasing factor (GHRF) [2] [8]. Its molecular structure includes a hexenoyl moiety at the N-terminus, enhancing protease resistance and extending its half-life to ≈26 minutes—significantly longer than endogenous GHRF (6–12 minutes) [8]. This modification allows once-daily subcutaneous administration while preserving affinity for pituitary GHRF receptors [8].

Mechanistically, tesamorelin binds GHRF receptors on somatotroph cells, triggering pulsatile GH secretion. This indirectly elevates insulin-like growth factor 1 (IGF-1), which mediates key metabolic effects:

  • Lipolysis activation in visceral adipocytes via hormone-sensitive lipase (HSL)
  • Suppression of de novo lipogenesis in the liver
  • Enhanced fatty acid β-oxidation in muscle tissue [8]

Unlike rhGH, which causes sustained GH elevation, tesamorelin’s pulsatile action mimics physiological patterns, reducing hyperglycemia risk. Clinical studies confirm IGF-1 levels increase by 70–100 ng/mL during treatment, correlating with VAT loss [2] [8].

Table 2: Tesamorelin vs. Endogenous GHRF and rhGH

PropertyEndogenous GHRFTesamorelinRecombinant rhGH
Molecular Structure44-amino acid peptideModified 44-aa peptide191-aa polypeptide
Half-life6–12 min≈26 min2–4 hr
GH SecretionPulsatilePulsatileSupraphysiological
IGF-1 ElevationModerateModerateHigh
Glucose ImpactNeutralMildSignificant

Academic Significance of Targeting Visceral Adipose Tissue (VAT)

The focus on VAT reduction—rather than subcutaneous fat or body weight—represents a paradigm shift in metabolic disease management. VAT is metabolically active, secreting pro-inflammatory cytokines (e.g., IL-6, TNF-α) and adipokines that drive insulin resistance and cardiovascular disease [3] [6]. In HIV lipodystrophy, VAT accumulation is dissociated from BMI; patients often exhibit normal weight yet have VAT areas exceeding 130 cm²—a threshold for metabolic syndrome [6].

Tesamorelin’s efficacy was validated in three pivotal trials (LIPO-0103, CTR-10115, Stanley et al. 2014) using CT imaging at L4–L5 to quantify VAT. Pooled data showed −15.3% VAT reduction vs. placebo (+0.3%) at 26 weeks (p<0.001), with responders (≥8% VAT decrease) achieving:

  • Triglyceride reductions of 0.82 mmol/L
  • Adiponectin increases of 0.91 μg/mL
  • Waist circumference decreases of −3.1 cm [3] [6]

However, VAT’s role as a surrogate endpoint remains contentious. Regulatory agencies accepted an 8% VAT reduction as clinically meaningful, but critics note no proven link to cardiovascular outcomes [3] [6]. Paradoxically, 25–34% of placebo patients achieved this threshold without intervention, suggesting VAT variability complicates interpretation [3].

Academically, tesamorelin underscores three key principles:

  • Tissue-specific targeting: Selective VAT reduction without weight loss challenges the dogma that fat depots respond uniformly [8].
  • Hormonal precision: Pulsatile GH release avoids the diabetogenic effects of continuous rhGH exposure [8].
  • Patient-centered endpoints: Despite VAT reductions, PROs like body image showed inconsistent improvement, highlighting discordance between biomarkers and patient experience [3] [6].

Table 3: VAT Reduction and Metabolic Correlates in Tesamorelin Trials

ParameterBaseline (Mean)Week 26 Change (Tesamorelin)Week 26 Change (Placebo)p-value
VAT (cm²)220–260−34.1+0.7<0.001
Waist Circumference (cm)107–110−2.8−1.0<0.01
Triglycerides (mmol/L)2.9–3.1−0.41−0.050.03
Adiponectin (μg/mL)4.1–4.5+0.91+0.120.01

Properties

CAS Number

218949-48-5

Product Name

Egrifta

IUPAC Name

(4S)-4-[[2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(E)-hex-3-enoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C221H366N72O67S

Molecular Weight

5136 g/mol

InChI

InChI=1S/C221H366N72O67S/c1-25-28-30-53-163(308)260-145(92-120-54-58-122(299)59-55-120)198(343)255-116(21)179(324)276-150(96-169(316)317)199(344)256-117(22)180(325)291-172(111(16)26-2)214(359)284-147(91-119-43-31-29-32-44-119)206(351)293-174(118(23)298)215(360)285-149(95-162(230)307)205(350)289-155(104-297)210(355)280-146(93-121-56-60-123(300)61-57-121)203(348)267-130(51-41-83-248-220(240)241)186(331)266-126(46-34-36-78-223)197(342)290-171(110(14)15)212(357)283-141(87-106(6)7)183(328)252-100-166(311)258-133(63-70-157(225)302)190(335)278-144(90-109(12)13)202(347)288-152(101-294)208(353)257-115(20)178(323)262-128(49-39-81-246-218(236)237)185(330)265-125(45-33-35-77-222)189(334)277-143(89-108(10)11)201(346)279-142(88-107(8)9)200(345)272-137(66-73-160(228)305)195(340)282-151(97-170(318)319)207(352)292-173(112(17)27-3)213(358)274-139(76-85-361-24)196(341)287-153(102-295)209(354)268-131(52-42-84-249-221(242)243)187(332)270-135(64-71-158(226)303)192(337)269-132(62-69-156(224)301)182(327)251-99-165(310)259-134(67-74-167(312)313)191(336)286-154(103-296)211(356)281-148(94-161(229)306)204(349)273-136(65-72-159(227)304)193(338)271-138(68-75-168(314)315)194(339)264-124(47-37-79-244-216(232)233)181(326)250-98-164(309)253-113(18)176(321)261-127(48-38-80-245-217(234)235)184(329)254-114(19)177(322)263-129(50-40-82-247-219(238)239)188(333)275-140(175(231)320)86-105(4)5/h28-32,43-44,54-61,105-118,124-155,171-174,294-300H,25-27,33-42,45-53,62-104,222-223H2,1-24H3,(H2,224,301)(H2,225,302)(H2,226,303)(H2,227,304)(H2,228,305)(H2,229,306)(H2,230,307)(H2,231,320)(H,250,326)(H,251,327)(H,252,328)(H,253,309)(H,254,329)(H,255,343)(H,256,344)(H,257,353)(H,258,311)(H,259,310)(H,260,308)(H,261,321)(H,262,323)(H,263,322)(H,264,339)(H,265,330)(H,266,331)(H,267,348)(H,268,354)(H,269,337)(H,270,332)(H,271,338)(H,272,345)(H,273,349)(H,274,358)(H,275,333)(H,276,324)(H,277,334)(H,278,335)(H,279,346)(H,280,355)(H,281,356)(H,282,340)(H,283,357)(H,284,359)(H,285,360)(H,286,336)(H,287,341)(H,288,347)(H,289,350)(H,290,342)(H,291,325)(H,292,352)(H,293,351)(H,312,313)(H,314,315)(H,316,317)(H,318,319)(H4,232,233,244)(H4,234,235,245)(H4,236,237,246)(H4,238,239,247)(H4,240,241,248)(H4,242,243,249)/b30-28+/t111?,112?,113-,114-,115-,116-,117-,118?,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,171-,172-,173-,174-/m0/s1

InChI Key

QBEPNUQJQWDYKU-SZIVHBGHSA-N

SMILES

CCC=CCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)N

Synonyms

Tesamorelin; Egrifta

Canonical SMILES

CCC=CCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)N

Isomeric SMILES

CC/C=C/CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)CC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.